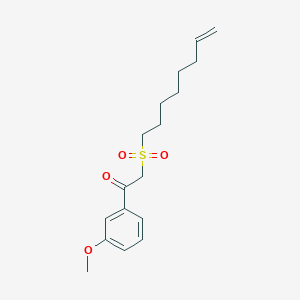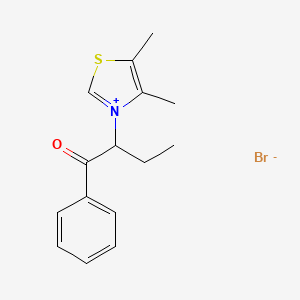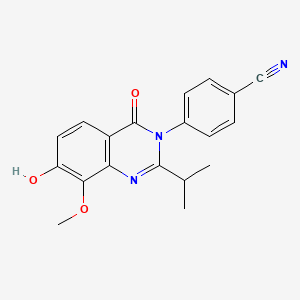
4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Functional Group Modifications: Introduction of hydroxy, isopropyl, and methoxy groups through various substitution reactions.
Benzonitrile Addition: Coupling the quinazoline core with a benzonitrile derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinazoline derivatives.
科学的研究の応用
Chemistry
Catalysis: Quinazoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Medicine
Anticancer Agents: Some derivatives are used in the development of anticancer drugs.
Anti-inflammatory Agents: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agrochemicals: Potential use in the development of new agrochemicals.
作用機序
The mechanism of action of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cellular Pathways: Influencing various cellular pathways involved in disease processes.
類似化合物との比較
Similar Compounds
- 4-(7-Hydroxy-2-methyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
- 4-(7-Hydroxy-2-ethyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
Uniqueness
- Functional Groups : The presence of specific functional groups like isopropyl and methoxy groups can influence the compound’s biological activity and chemical reactivity.
- Biological Activity : Unique biological activities compared to other quinazoline derivatives.
特性
CAS番号 |
871814-49-2 |
|---|---|
分子式 |
C19H17N3O3 |
分子量 |
335.4 g/mol |
IUPAC名 |
4-(7-hydroxy-8-methoxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-11(2)18-21-16-14(8-9-15(23)17(16)25-3)19(24)22(18)13-6-4-12(10-20)5-7-13/h4-9,11,23H,1-3H3 |
InChIキー |
NRLBHPLWMGCODT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C=CC(=C2OC)O)C(=O)N1C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



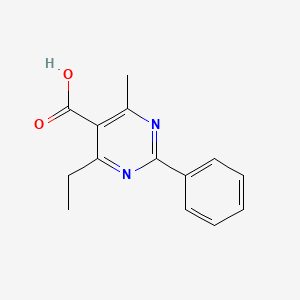
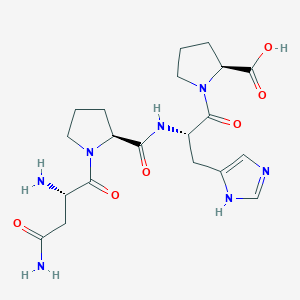
![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
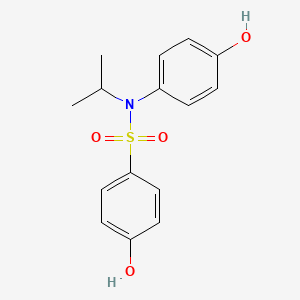
![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
